Product packaging for 5h-Azepino[1,2-a]benzimidazole(Cat. No.:CAS No. 16977-17-6)

5h-Azepino[1,2-a]benzimidazole

Cat. No.: B579102
CAS No.: 16977-17-6
M. Wt: 182.226
InChI Key: DNSKIVPTNVTNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5h-Azepino[1,2-a]benzimidazole is a tricyclic organic compound featuring a benzimidazole core fused with an azepine ring. This structure places it within a class of nitrogen-containing heterocycles of significant interest in advanced chemical and pharmacological research . Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and their ability to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . The azepinobenzimidazole system serves as a sophisticated synthetic intermediate for constructing more complex polycyclic architectures . Researchers utilize this core structure to develop novel compounds for investigating neurological targets, as structurally related diazepinobenzimidazole derivatives have shown promising anxiolytic and analgesic activities in preclinical studies . The compound is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B579102 5h-Azepino[1,2-a]benzimidazole CAS No. 16977-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16977-17-6

Molecular Formula

C12H10N2

Molecular Weight

182.226

IUPAC Name

5H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-9,13H

InChI Key

DNSKIVPTNVTNHG-UHFFFAOYSA-N

SMILES

C1=CC=C2NC3=CC=CC=C3N2C=C1

Synonyms

5H-Azepino[1,2-a]benzimidazole(8CI)

Origin of Product

United States

Historical Context and Evolution of Azepino 1,2 a Benzimidazole Research

The journey of azepino[1,2-a]benzimidazole research is intrinsically linked to the broader study of benzimidazoles. The benzimidazole (B57391) core itself gained significant therapeutic interest in the 1950s with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. mdpi.com This discovery spurred decades of research into benzimidazole derivatives, revealing their vast therapeutic potential. orientjchem.orgimpactfactor.org

Early synthetic work on fused benzimidazoles included the cyclization of 2-haloalkylbenzimidazoles under basic conditions to form pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles. mdpi.com These foundational methods paved the way for more complex synthetic strategies. Over the years, research has expanded to include the synthesis of various derivatives, such as 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one, through intramolecular condensation reactions. researchgate.net The evolution of synthetic methodologies continues, with modern approaches focusing on creating diverse libraries of these compounds for biological screening.

Significance of the Fused Benzimidazole Scaffold in Heterocyclic Chemistry

The benzimidazole (B57391) scaffold is a cornerstone in the development of numerous pharmaceutical agents due to its structural similarity to naturally occurring purines. orientjchem.orgirb.hr This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors. orientjchem.orgfrontiersin.org The fusion of an azepine ring to this privileged structure creates the 5H-Azepino[1,2-a]benzimidazole core, which offers several advantages:

Structural Rigidity and Complexity: The fused ring system imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

Three-Dimensional Diversity: The seven-membered azepine ring introduces a non-planar, three-dimensional character to the otherwise relatively flat benzimidazole scaffold. This allows for the exploration of a larger chemical space and the potential for novel interactions with protein binding sites.

Tunable Properties: The core structure of this compound provides multiple sites for chemical modification. This allows chemists to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile.

The versatility of the fused benzimidazole scaffold is evident in the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgopenmedicinalchemistryjournal.com This broad spectrum of activity underscores the importance of this heterocyclic system in medicinal chemistry. impactfactor.org

Computational and Theoretical Investigations of 5h Azepino 1,2 a Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the electronic characteristics of benzimidazole-containing compounds, which is the core of 5H-Azepino[1,2-a]benzimidazole.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for predicting molecular properties. wikipedia.org For benzimidazole (B57391) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trd-nb.info The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. dergipark.org.trscirp.org

In studies of various benzimidazole derivatives, DFT calculations have been used to:

Optimize the molecular geometry to find the lowest energy structure. nih.gov

Calculate the HOMO and LUMO energies to understand electron-donating and -accepting abilities. dergipark.org.tr

Correlate molecular structure with observed biological or chemical activity. d-nb.info For instance, the substitution pattern on the benzimidazole ring can significantly influence the electronic properties and, consequently, the inhibitory activity of the compounds. d-nb.info

Analyze the stability of ligand-protein complexes through methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis. nih.gov

Table 1: Key Parameters from DFT Studies of Benzimidazole Derivatives
ParameterDescriptionSignificance
Optimized Geometry The three-dimensional arrangement of atoms in a molecule corresponding to the lowest potential energy.Provides the most stable conformation of the molecule, which is crucial for understanding its interactions with other molecules.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability of the molecule. Higher HOMO energy suggests a better electron donor. dergipark.org.tr
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability of the molecule. Lower LUMO energy suggests a better electron acceptor. dergipark.org.tr
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.tr
Vibrational Frequencies Frequencies of the normal modes of vibration of the molecule.Used to confirm that the optimized geometry is a true minimum on the potential energy surface and can be compared with experimental infrared and Raman spectra.

DFT calculations are also utilized to predict the electrochemical properties of benzimidazole-based systems. researchgate.net The optical and electrochemical characteristics of such compounds can be investigated using techniques like cyclic voltammetry and UV-vis-NIR spectroscopy, with DFT providing theoretical support for the experimental findings. osti.govnih.gov These studies are particularly relevant for the development of novel materials with specific electronic properties. For example, in the context of donor-acceptor-donor type polymers, the electrochemical behavior of benzimidazole derivatives can be finely tuned by altering the donor groups attached to the core structure. osti.gov

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for investigating the interactions of this compound derivatives with biological targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. ekb.egnih.gov

In the context of benzimidazole derivatives, molecular docking studies have been conducted to:

Identify potential binding sites and interactions with various enzymes and receptors. nih.govtorlakinstitut.com

Elucidate the structure-activity relationships (SAR) by correlating the docking scores and binding poses with the experimentally observed biological activities. researchgate.net

Guide the design of new derivatives with improved potency and selectivity. nih.gov

For instance, docking studies on 2,3,4,5-tetrahydro researchgate.nettorlakinstitut.comdiazepino[1,2-a]benzimidazole derivatives revealed that their anxiolytic activity could be attributed to interactions with the benzodiazepine (B76468) site of the GABAA receptor and the 5-HT2A receptor. nih.gov

Table 2: Key Aspects of Molecular Docking Studies
AspectDescriptionRelevance to this compound
Target Selection Identifying the protein (enzyme or receptor) that the compound is intended to interact with.Based on the therapeutic area of interest, such as kinases, polymerases, or receptors involved in various diseases.
Binding Site Prediction Locating the specific pocket or groove on the target protein where the ligand is most likely to bind.Crucial for understanding the mechanism of action and for designing compounds that fit snugly into the active site.
Pose Generation Generating a variety of possible binding orientations (poses) of the ligand within the binding site.The pose with the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) is considered the most likely.
Scoring Function A mathematical function used to estimate the binding affinity for each pose.Helps in ranking different compounds and predicting their relative potencies.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the interactions over time. irb.hr This method simulates the movement of atoms and molecules, offering insights into the conformational changes and flexibility of both the ligand and the protein. umpr.ac.id

MD simulations of benzimidazole derivatives complexed with their targets have been used to:

Assess the stability of the docked poses obtained from molecular docking. researchgate.nettorlakinstitut.com

Analyze the detailed interactions, such as hydrogen bonds and ionic interactions, and their persistence throughout the simulation. torlakinstitut.com

Understand the conformational changes that occur upon ligand binding. mdpi.com

For example, MD simulations of benzimidazole inhibitors bound to xanthine (B1682287) oxidase confirmed the prevalence of ionic and hydrogen bond interactions with key catalytic residues over the simulation time. torlakinstitut.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.gov

Pharmacophore models for benzimidazole-related structures have been developed to:

Screen large compound databases to identify novel scaffolds with the desired biological activity. japtronline.com

Understand the key structural requirements for activity and guide the design of new, more potent compounds. japtronline.com

Develop 3D-QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of new compounds. japtronline.com

For instance, a pharmacophore model for benzimidazole derivatives targeting the estrogen alpha receptor was successfully used to screen a database and identify a promising candidate for further development in breast cancer therapy. japtronline.com

Molecular Dynamics (MD) Simulations of Azepino[1,2-a]benzimidazole Complexes

In Silico ADME Prediction for Azepino[1,2-a]benzimidazole Derivatives

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential viability as a drug. For benzimidazole derivatives, various computational tools and services, such as SwissADME and ProTOX II, are commonly employed to determine bioavailability and toxicity profiles. mdpi.com These methods calculate key physicochemical properties and assess compliance with established guidelines like Lipinski's rule of five to predict oral bioavailability. nih.govjaptronline.com

Computational analyses of benzimidazole derivatives frequently focus on parameters such as lipophilicity (log P), topological polar surface area (TPSA), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. mdpi.comjaptronline.com For instance, studies on various benzimidazole series have shown that most compounds meet the necessary criteria for good absorption and oral bioavailability. rsc.org The logarithm of the octanol/water partition coefficient (log P) is a key descriptor, with values not exceeding 5 being a general prerequisite for oral activity. japtronline.com

In the context of fused benzimidazoles, such as imidazo[1,2-a]pyridine-3-carboxamides (IPAs), in silico ADME analyses have been used to validate newly designed ligands. These studies have shown that promising compounds can exhibit zero violations of Lipinski's rules, possess high gastrointestinal absorption rates, and have favorable bioavailability profiles. nih.gov Similarly, for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles designed as selective COX-2 inhibitors, in silico prediction of ADME properties was a key part of their evaluation. rsc.org

The following table summarizes key ADME parameters and their significance in drug design, based on typical in silico predictions for benzimidazole-class compounds.

ADME ParameterSignificanceTypical Predicted Values for Benzimidazole Derivatives
Molecular Weight (MW)Influences size and diffusion; typically <500 g/mol for oral drugs.Generally compliant with Lipinski's rules.
Lipophilicity (log P)Affects absorption and membrane permeability; typically <5 for oral drugs.Values often fall within the acceptable range for drug-likeness. japtronline.com
Topological Polar Surface Area (TPSA)Predicts drug transport properties, including intestinal absorption and BBB penetration.Correlates with bioavailability and cell permeability. ijpsr.com
Water Solubility (log S)Crucial for absorption and formulation; moderate solubility is often desired.Varies from poorly to moderately soluble depending on substituents. mdpi.com
Gastrointestinal (GI) AbsorptionPredicts the extent of absorption from the gut into the bloodstream.Often predicted as high for promising derivatives. nih.gov
Blood-Brain Barrier (BBB) PermeabilityIndicates potential for central nervous system activity.Defined and simulated to determine potential as neuropsychotropic agents. mdpi.com

Predictive Modeling for Bioactivity and Stability

Predictive modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is essential for elucidating the mechanisms of action and optimizing the biological activity of new compounds.

Predictive Modeling for Bioactivity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds against specific biological targets. For the broader benzimidazole class, docking studies have been crucial in identifying interactions with various protein targets, including the Epidermal Growth Factor Receptor (EGFR) and human Dipeptidyl Peptidase III (hDPP III). ukm.mymdpi.com These studies often reveal that hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket are critical for activity. ukm.my

In a specific study on 2,3,4,5-tetrahydro ukm.mynih.govdiazepino[1,2-a]benzimidazole derivatives, in silico docking analysis was performed to explain their observed anxiolytic and analgesic effects. nih.gov The high anxiolytic activity of one derivative was attributed to its strong interaction with the benzodiazepine site of the GABAA receptor, as well as with sites on the 5-HT2A receptor. nih.gov This demonstrates how predictive modeling can directly link a chemical structure to a specific biological outcome.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chem-soc.si For benzimidazole analogues, QSAR models have been developed to predict antibacterial activity, with descriptors like TPSA, the number of H-bond acceptors, and log P showing a strong correlation with efficacy. ijpsr.com Other QSAR analyses have identified that lipophilicity (logP) and electronic parameters like dipole moment govern the antifungal activity of benzimidazole derivatives. chem-soc.si These models serve as powerful tools to predict the activity of novel molecules before their synthesis, reducing the element of trial and error in drug design. chem-soc.si

Compound ClassModeling TechniquePredicted Biological Target/ActivityKey Findings
2,3,4,5-tetrahydro ukm.mynih.govdiazepino[1,2-a]benzimidazole derivativesMolecular DockingAnxiolytic ActivityHigh activity explained by strong interactions with GABAA and 5-HT2A receptors. nih.gov
Keto-benzimidazolesMolecular DockingEGFR InhibitionSulfonyl substituents contributed to more stable complexes and higher binding affinities. ukm.my
Amidino-substituted benzimidazolesQSAR & Molecular DockinghDPP III InhibitionQSAR model explained 82% of inhibitory activity; docking identified key interactions with the enzyme's active site. mdpi.com
Substituted benzimidazole analoguesQSAR (MLR)Antimicrobial ActivityA positive correlation was found between activity and descriptors like TPSA, H-bond acceptors, and iLOGP. ijpsr.com

Predictive Modeling for Stability

Computational methods are also applied to predict the chemical stability of new compounds. Density Functional Theory (DFT) studies, for example, can be used to calculate electrochemical properties and predict which derivatives within a series may possess the highest chemical stability. researchgate.net Such computational explorations into the anticancer potential of novel benzimidazolium salts have utilized DFT to support experimental findings and guide further development. researchgate.net While detailed stability modeling for the this compound core is not widely published, the methodologies applied to similar heterocyclic systems provide a clear framework for future investigations. Thermal analysis is another method used to experimentally determine the temperature stability of compounds, which can be complemented by computational predictions. mdpi.com

Biological Activity and Mechanistic Insights of 5h Azepino 1,2 a Benzimidazole Derivatives

Structure Activity Relationship Sar Studies of 5h Azepino 1,2 a Benzimidazole Derivatives

Correlation of Structural Modifications with Biological Potency

The biological potency of azepino[1,2-a]benzimidazole derivatives is intricately linked to their structural features. Modifications to the core scaffold, including the introduction of various substituents at different positions, can lead to significant changes in activity. Research on analogous fused benzimidazole (B57391) systems provides critical insights into these correlations.

In studies of structurally related pyrimido[1,2-a]benzimidazoles, the nature of the substituent at the C-4 position was found to be a crucial determinant of anticancer activity. imtm.cz For instance, introducing a 1-naphthyl group at C-4 resulted in the most potent compounds against a panel of 58 human cancer cell lines, with growth inhibition (GI) values as high as 65%. imtm.cz Conversely, derivatives with a 4-morpholino-phenyl group at the same position showed negligible activity. imtm.cz This highlights a strong correlation between the type of aryl substituent and the resulting biological effect.

Similarly, modifications to the 11-position of 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazoles, which share a seven-membered ring fused to a benzimidazole, have demonstrated a clear impact on analgesic activity. Derivatives featuring a ketone (2d) or an amide (2b) at this position exhibited the highest analgesic effects. mdpi.com These findings underscore that specific functional groups attached to the fused ring system are essential for modulating biological potency.

The table below summarizes the correlation between structural modifications and biological potency in analogous fused benzimidazole systems.

Analog ScaffoldModification SiteSubstituent/ModificationObserved Biological ActivityReference
Pyrimido[1,2-a]benzimidazole (B3050247)C-41-Naphthyl groupHigh anticancer activity (Mean GI up to 65%) imtm.cz
Pyrimido[1,2-a]benzimidazoleC-44-Morpholino-phenyl groupNegligible anticancer activity (Mean GI < 1%) imtm.cz
Pyrimido[1,2-a]benzimidazoleC-4N,N-dimethylamino phenyl group (with 4-methylphenyl at C-2)Enhanced antiproliferative activity (Mean GI = 40%) imtm.cz
2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazolePosition 11Ketone (Compound 2d)High analgesic activity mdpi.com
2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazolePosition 11Amide (Compound 2b)High analgesic activity mdpi.com

Impact of Substituent Position and Electronic Properties on Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the azepino[1,2-a]benzimidazole framework are critical factors that govern biological activity. Even minor changes in substituent placement can lead to vastly different pharmacological outcomes.

For example, in the 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole series, the presence of methyl substituents at positions 8 and 9 of the benzimidazole ring was a key factor for significant analgesic effects. mdpi.com Derivatives lacking these methyl groups showed a discernible reduction in analgesic activity. mdpi.com This demonstrates the strategic importance of substitution on the benzene (B151609) portion of the fused system.

The electronic properties of the substituents also play a pivotal role. SAR analyses of various benzimidazole derivatives consistently show that electron-donating groups (e.g., hydroxyl [-OH], methoxy (B1213986) [-OCH₃]) and electron-withdrawing groups (e.g., nitro [-NO₂], trifluoromethyl [-CF₃], halogens [-F, -Cl]) can have opposing effects on biological activity. researchgate.net In one study on 2-(substituted-phenyl) benzimidazoles, the presence of electron-donating groups on the phenyl ring at the 2-position led to a significant increase in anticancer activity, whereas electron-withdrawing groups diminished it. researchgate.net In contrast, for anxiolytic activity in diazepino[1,2-a]benzimidazoles, the presence of electronegative atoms like chlorine and fluorine was found to be favorable. mdpi.com

The following table details the influence of substituent position and electronic properties on the activity of related benzimidazole derivatives.

Analog Scaffold/DerivativeSubstituent & PositionElectronic PropertyImpact on ActivityReference
2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazoleMethyl groups at positions 8 and 9Electron-donatingIncreased analgesic effect mdpi.com
2-(substituted-phenyl) benzimidazole-OH, -OMe, -NMe₂ on phenyl ring at C-2Electron-donatingIncreased anticancer activity researchgate.net
2-(substituted-phenyl) benzimidazole-NO₂, -CF₃ on phenyl ring at C-2Electron-withdrawingDecreased anticancer activity researchgate.net
2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazoleChlorine (Cl) or Fluorine (F) in side chainElectron-withdrawingFavorable for anxiolytic activity mdpi.com
5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoleAmino (-NH₂) group on phenylsulfonyl moietyElectron-donatingGood anti-inflammatory activity nih.gov

Influence of Ring Flexibility and Conformation on Pharmacological Profiles

The seven-membered azepine ring in the 5H-Azepino[1,2-a]benzimidazole structure introduces a significant degree of conformational flexibility compared to smaller five- or six-membered fused rings. This flexibility allows the molecule to adopt various spatial arrangements (conformations), which can profoundly influence its ability to bind to a biological target. The optimal conformation for receptor interaction is key to eliciting a pharmacological response.

While direct conformational analysis of this compound is not extensively documented in the provided context, the importance of the fused ring's size and resulting flexibility can be inferred from studies on related systems. The synthesis of analogous pyrrolo[1,2-a]benzimidazoles (five-membered ring), piperido[1,2-a]benzimidazoles (six-membered ring), and azepino[1,2-a]benzimidazoles (seven-membered ring) has been reported. mdpi.comresearchgate.net The variation in ring size directly alters the three-dimensional shape and flexibility of the entire fused system, which is a known strategy for modulating biological activity.

For other benzimidazole-containing structures, such as bis-benzimidazoles, the flexible nature of the molecule is known to permit high-affinity binding to DNA, thereby inhibiting the function of enzymes like topoisomerase. nih.gov It is plausible that the conformational freedom of the azepine ring in azepino[1,2-a]benzimidazole derivatives similarly dictates the orientation of key pharmacophoric features, enabling or preventing effective interaction with specific biological targets. The ability of the flexible ring to adapt its shape to fit into a binding pocket is a critical aspect of its pharmacological profile, influencing both potency and selectivity.

Lead Optimization and Analog Design Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to produce a clinical candidate. This process involves the systematic design and synthesis of analogs to improve potency, selectivity, and pharmacokinetic profiles.

Several established strategies are applicable to the optimization of this scaffold:

Structural Simplification: Complex lead compounds can often be simplified by removing unnecessary structural elements, such as redundant rings or chiral centers, without losing activity. scienceopen.com This can improve properties like synthetic accessibility and metabolic stability.

Substituent Scanning and Modification: A common approach is to systematically explore a variety of substituents at different positions on the molecular scaffold. This can involve computational methods, such as Free Energy Perturbation (FEP), to predict which modifications are most likely to improve binding affinity before undertaking synthesis. nih.gov For instance, in the optimization of 2-aminobenzimidazoles, replacing an amide functionality with sulfonamides or ureas was explored, although in that case, it led to a loss of potency. uantwerpen.be

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties (isosteres) or that produces similar biological effects (bioisosteres). For example, replacing a phenyl ring with a pyridine (B92270) ring can alter properties like solubility and metabolic stability while potentially maintaining or improving target engagement. uantwerpen.be The isosteric replacement of a thiazole (B1198619) ring with a 2-(2-pyridinyl)benzimidazole has been used to develop anti-inflammatory agents. mdpi.com

Fragment-Based and Linker Modification: This involves identifying key binding fragments and optimizing the linkers that connect them. In one study, modifying the linker between a benzimidazole ring and an amide functionality by adding an ethyl group resulted in inactive compounds, indicating the critical role of the linker's length and nature. uantwerpen.be

Modulating Physicochemical Properties: A key goal of lead optimization is to achieve a balance of properties. For example, highly lipophilic compounds often have poor solubility and high metabolic clearance. Replacing hydrophobic fragments with more polar ones, such as substituting a phenylacetic group with picolinic or nicotinic acid derivatives, can reduce lipophilicity while maintaining potency. uantwerpen.be

These rational design strategies, guided by SAR data, are essential for transforming a promising but imperfect lead compound into a viable drug candidate.

Applications of 5h Azepino 1,2 a Benzimidazole in Chemical and Medicinal Research

Role as a Versatile Building Block in Organic Synthesis

The 5H-Azepino[1,2-a]benzimidazole core serves as a foundational structure for the synthesis of more complex molecules. A variety of fused-ring imidazole (B134444) and benzimidazole (B57391) derivatives, including those with five- to seven-membered annelated rings, have been prepared using this scaffold. researchgate.net The synthesis process often involves initial preparation of N-alkylhalo derivatives by condensing the heterocyclic starting materials with a dihalide. researchgate.net Subsequently, ring closure is achieved through intramolecular condensation. researchgate.net

Derivatives such as 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one can be synthesized and further reacted with various electrophiles to create 6-substituted products in good yields. jst.go.jp This is typically achieved by treatment with lithium diisopropylamide followed by the introduction of electrophiles like methyl iodide and ketones. jst.go.jp The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines has been a subject of study, highlighting the versatility of this chemical family. researchgate.net

Contribution to Drug Discovery and Development of Novel Therapeutic Agents

The benzimidazole nucleus, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. nih.gov This has led to the development of numerous marketed drugs containing this structure. nih.govnih.gov Derivatives of azepino[1,2-a]benzimidazoles have shown potential as therapeutic agents, with research exploring their anxiolytic and analgesic properties. mdpi.comresearchgate.net

For instance, novel 2,3,4,5-tetrahydro researchgate.netjst.go.jpdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic effects. mdpi.com Some of these compounds exhibited moderate anxiolytic effects and, in some cases, a psychostimulating effect. mdpi.com The analgesic activity of certain derivatives was found to be comparable to or even higher than reference drugs in specific tests, suggesting an influence on the supraspinal mechanisms of pain regulation. mdpi.com

Furthermore, the broader family of benzimidazole derivatives has been investigated for a wide array of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory effects. nih.govorientjchem.orgresearchgate.net The structural modifications of the benzimidazole core have led to the discovery of potent lead compounds against various biological targets. nih.gov

Potential in Agrochemical Research (e.g., Pesticides/Insecticides)

Research has been conducted to investigate the utility of polyfunctional substituted azoles and azines, including azepino[1,2-a]benzimidazole derivatives, as potential insecticides. arc.sci.eg The benzimidazole chemical class itself is used in a variety of pesticides, including herbicides, insecticides, and fungicides. alsglobal.eu While specific studies focusing solely on the pesticidal properties of this compound are not extensively detailed in the provided results, the broader context of benzimidazole derivatives in agrochemicals suggests a potential area for further research. arc.sci.egalsglobal.eu The Minnesota Department of Agriculture has even identified some benzimidazole derivatives as meeting the definition of PFAS (per- and polyfluoroalkyl substances) in the context of pesticide ingredients. mda.state.mn.us

Theoretical Exploration as Energetic Materials

Theoretical studies have been performed on benzimidazole derivatives to assess their potential as energetic materials. nih.gov These studies investigate the influence of various substituents on the compounds' stability and explosive properties. nih.govmdpi.com Key factors examined include thermal stability, chemical stability, detonation velocity, and detonation pressure. nih.govmdpi.com

Research indicates that the introduction of nitro groups can increase the chemical stability and explosive properties of benzimidazole compounds. nih.govmdpi.com However, this can also increase their sensitivity and toxicity. nih.govmdpi.com Theoretical findings suggest that a precise combination of substituents, such as nitro groups, methyl groups, and triazole rings, could lead to the design of new, effective, and less sensitive explosives. nih.govmdpi.com While these studies focus on the broader class of benzimidazole derivatives, the foundational structure of this compound could serve as a basis for designing such energetic materials. Recent theoretical work has explored the impact of incorporating energetic substituents into the 4,6-dinitrobenzimidazol-2-one core, showing that some variants could possess energetic properties surpassing those of TNT and even HMX. preprints.org

Conclusion and Future Perspectives

Summary of Key Research Findings on 5H-Azepino[1,2-a]benzimidazole

While research on the unsubstituted parent compound this compound is limited, extensive studies have been conducted on its derivatives, revealing a wide range of biological activities. The primary focus of research has been on synthesizing and evaluating substituted analogs for their therapeutic potential.

Early synthetic methods involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions to form the azepino[1,2-a]benzimidazole core. mdpi.comresearchgate.net More contemporary approaches include one-pot syntheses and the use of various catalysts to improve yield and efficiency. mdpi.com

The pharmacological evaluation of azepino[1,2-a]benzimidazole derivatives has demonstrated their potential in several therapeutic areas:

Anticancer Activity: Certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown significant anti-leukemia activity. imtm.cz For instance, compound 5h exhibited effective anti-tumor activity across a range of human cancer cell lines, with notable potency against leukemia. imtm.cz

Anxiolytic and Analgesic Effects: Derivatives of 2,3,4,5-tetrahydro Current time information in Tauranga City, NZ.researchgate.netdiazepino[1,2-a]benzimidazole have been identified as promising anxiolytic and analgesic agents. mdpi.com These compounds have shown efficacy in preclinical models, suggesting their potential for treating anxiety and pain. mdpi.com

Antimicrobial and Antifungal Properties: The broader benzimidazole (B57391) class, to which azepino[1,2-a]benzimidazoles belong, is well-known for its antimicrobial and antifungal activities. researchgate.net

Other Pharmacological Activities: Research has also touched upon the potential of these compounds as kinase inhibitors and in other therapeutic applications. imtm.cz

The following table summarizes the reported biological activities of some representative derivatives:

Table 1: Biological Activities of Selected Azepino[1,2-a]benzimidazole Derivatives
Compound/Derivative Class Biological Activity Key Findings Reference(s)
Pyrimido[1,2-a]benzimidazoles Anticancer Compound 5h showed potent anti-leukemia activity. imtm.cz
2,3,4,5-tetrahydro Current time information in Tauranga City, NZ.researchgate.netdiazepino[1,2-a]benzimidazoles Anxiolytic, Analgesic Derivatives demonstrated significant anti-anxiety and pain-relieving effects in preclinical studies. mdpi.com
Pyrrolo[1,2-a]benzimidazoles Antitumor Structure-activity studies have been conducted on antitumor agents based on this scaffold. researchgate.net

Challenges and Opportunities in Azepino[1,2-a]benzimidazole Research

Despite the promising findings, research on azepino[1,2-a]benzimidazoles faces several challenges:

Synthetic Complexity: The synthesis of these fused heterocyclic systems can be complex, often requiring multi-step procedures and challenging purification processes. nih.gov Developing more efficient, cost-effective, and environmentally friendly synthetic routes remains a key challenge. conicet.gov.ar

Drug Resistance: As with many antimicrobial and anticancer agents, the potential for the development of drug resistance is a significant concern that needs to be addressed in long-term studies. nih.gov

Limited Structural Information of Receptors: A lack of detailed structural information for the biological targets of these compounds can hinder rational drug design and optimization efforts. nih.gov

Toxicity and Pharmacokinetics: Concerns regarding potential toxicity and unfavorable pharmacokinetic properties are hurdles that need to be overcome in the development of any new therapeutic agent. impactfactor.orgresearchgate.net

These challenges, however, also present numerous opportunities:

Vast Chemical Space: The azepino[1,2-a]benzimidazole scaffold offers a vast and largely unexplored chemical space for the design and synthesis of new derivatives with potentially improved potency and selectivity. impactfactor.org

Novel Therapeutic Targets: The diverse biological activities of these compounds suggest that they may interact with a variety of biological targets, opening up opportunities for the discovery of novel mechanisms of action and therapeutic applications. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The use of modern drug discovery techniques, such as combinatorial chemistry and high-throughput screening, can accelerate the identification of lead compounds from large libraries of azepino[1,2-a]benzimidazole derivatives. impactfactor.org

Emerging Trends and Unexplored Research Avenues

The future of azepino[1,2-a]benzimidazole research is poised to be shaped by several emerging trends:

Target-Based Drug Design: Advances in computational chemistry and molecular modeling are enabling a more rational, target-based approach to drug design, which can lead to the development of more potent and selective inhibitors. impactfactor.org

Personalized Medicine: The investigation of azepino[1,2-a]benzimidazoles in the context of personalized medicine, where treatments are tailored to the genetic makeup of a patient's disease, is a promising future direction. impactfactor.orgresearchgate.net

Nanotechnology-Based Drug Delivery: The use of nanotechnology to improve the delivery and bioavailability of these compounds could help to overcome pharmacokinetic limitations and enhance their therapeutic efficacy. impactfactor.orgresearchgate.net

Exploration of Natural Sources: The search for novel azepino[1,2-a]benzimidazole-related structures from natural sources could provide new lead compounds for drug discovery. impactfactor.org

Unexplored research avenues that warrant further investigation include:

Systematic Investigation of the Parent Compound: A thorough investigation of the fundamental chemical and biological properties of the unsubstituted this compound is still needed to provide a baseline for understanding the effects of various substitutions.

Broader Biological Screening: A more comprehensive biological screening of existing and new derivatives against a wider range of therapeutic targets, including those for neurodegenerative diseases, inflammatory disorders, and metabolic diseases, could reveal new therapeutic potentials.

Development of Bioreductive Antitumor Agents: The quinone derivatives of ring-fused benzimidazoles have shown potent bioreductive antitumor activity, an area that could be further explored with the azepino[1,2-a]benzimidazole scaffold. mdpi.com

Q & A

Q. What are the common synthetic routes for 5H-azepino[1,2-a]benzimidazole derivatives?

The synthesis of this compound derivatives often involves oxidative ring-closure reactions. For example, 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole was synthesized via oxidative cyclization of 3,6-dimethoxy-2-(cycloamino)aniline precursors, achieving yields up to 91% . Alternative methods include cyclization of 1-alkyl(aryl)-3-acylmethyl-2-iminobenzimidazole bromides under anhydrous sodium acetate, as seen in related imidazo[1,2-a]benzimidazole syntheses .

Q. How are structural and purity characteristics validated for this compound derivatives?

Structural validation typically employs spectroscopic techniques (IR, NMR) and chromatography (TLC, flash column chromatography). Melting points and elemental analysis are used to confirm purity. For example, halogenated derivatives of similar compounds were characterized using IR and melting point analysis . X-ray crystallography may resolve complex stereochemistry in substituted derivatives .

Q. What pharmacological activities are associated with this compound derivatives?

While direct studies on this compound are limited, structurally related pyrimido[1,2-a]benzimidazoles exhibit antiarrhythmic, antimicrobial, and anticancer activities . For instance, 9-dialkylaminoethyl-substituted analogs demonstrated antiarrhythmic efficacy comparable to Quinidine .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functionalization in this compound derivatives?

Substituent positioning and reaction media critically affect regioselectivity. For example, nitration of imidazo[1,2-a]benzimidazoles yields mononitro derivatives at the 3-position or dinitro products depending on substituents . Halogenation using NaX/Oxone systems enables tunable functionalization, as shown in the synthesis of chlorinated and brominated analogs .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for these compounds?

Artificial neural networks (ANNs) have been applied to correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity. For instance, ANN models analyzed intraocular pressure-lowering effects of imidazo[1,2-a]benzimidazoles, identifying key molecular descriptors . Density functional theory (DFT) can further optimize substituent configurations for target interactions .

Q. How can contradictory biological activity data between similar derivatives be resolved?

Contradictions often arise from assay variability or subtle structural differences. For example, antiarrhythmic activity in 9-dialkylaminoethyl derivatives varied significantly with alkyl chain length . Systematic SAR studies, paired with in vitro/in vivo validation, are recommended to isolate critical pharmacophores .

Q. What green chemistry strategies are applicable to this compound synthesis?

Microwave-assisted, solvent-free methods using guanidine hydrochloride (GuHCl) as a catalyst have been optimized for related pyrimido[1,2-a]benzimidazoles, achieving high yields (85–95%) with minimal waste . Metal-free conditions and molecular oxygen as an oxidant further enhance sustainability .

Q. How are halogenated derivatives of this compound synthesized for structure-activity studies?

Halogenation via NaX/Oxone systems (X = Cl, Br) allows selective incorporation of halogens into the benzimidazole core. For example, 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole was synthesized in 85% yield via N-methylation and chlorination .

Q. What analytical techniques are critical for resolving complex reaction mixtures in azepino-benzimidazole synthesis?

Dry column vacuum chromatography (DCVC) and preparative TLC efficiently separate intermediates . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are essential for confirming structures of regioisomeric products .

Q. How can computational modeling guide the design of fluorescent this compound probes?

Time-dependent DFT (TD-DFT) predicts electronic transitions and emission properties. Pyrimido[1,2-a]benzimidazoles with electron-donating substituents (e.g., methoxy groups) exhibit strong fluorescence, making them candidates for bioimaging .

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